molecular formula C9H11IN2O5 B13394794 1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione

1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione

Cat. No.: B13394794
M. Wt: 354.10 g/mol
InChI Key: XQFRJNBWHJMXHO-GFCOJPQKSA-N
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Description

1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimidine-2,4-dione is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an iodinated pyrimidine ring and a hydroxymethyl group attached to a tetrahydrofuran ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimidine-2,4-dione typically involves the iodination of a pyrimidine derivative followed by the attachment of the tetrahydrofuran ring. The reaction conditions often require the use of iodine or iodinating agents under controlled temperature and pH conditions to ensure the selective iodination of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The iodinated pyrimidine ring can be reduced to remove the iodine atom.

    Substitution: The iodine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium azide or hydroxylamine.

Major Products

The major products formed from these reactions include carboxylated derivatives, deiodinated pyrimidines, and substituted pyrimidine compounds.

Scientific Research Applications

1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleosides.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of certain viruses and cancer cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of essential biochemical reactions. Additionally, its structural similarity to nucleosides allows it to interfere with DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Iodouridine: Another iodinated pyrimidine compound with similar antiviral properties.

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione: A compound with a similar tetrahydrofuran ring structure but different functional groups.

Uniqueness

1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimidine-2,4-dione is unique due to its specific iodination and the presence of both hydroxymethyl and tetrahydrofuran groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11IN2O5

Molecular Weight

354.10 g/mol

IUPAC Name

1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7?/m0/s1

InChI Key

XQFRJNBWHJMXHO-GFCOJPQKSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)I)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Origin of Product

United States

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